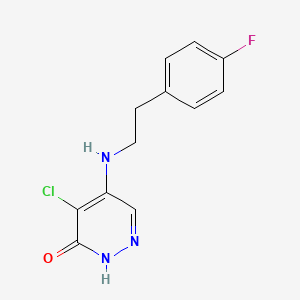
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 4 and a dimethyl substitution at positions 1 and 3 on the pyrazole ring. The compound also features an amino group linked to a propane-1,2-diol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-4-nitro-1h-pyrazole can be synthesized by reacting hydrazine with 1,3-dimethyl-4-nitro-1,3-diketone under acidic conditions.
Amination: The amino group is introduced by reacting the synthesized pyrazole with an appropriate amine, such as 3-aminopropane-1,2-diol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or carboxylic acids.
Reduction: Products may include amino derivatives.
Substitution: Products will depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-4-nitro-1h-pyrazole: Similar in structure but lacks the amino and propane-1,2-diol moieties.
3-Amino-1,2-propanediol: Similar in structure but lacks the pyrazole ring and nitro group.
Uniqueness
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is unique due to the combination of the pyrazole ring with a nitro group and an amino-propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C8H14N4O4 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H14N4O4/c1-5-7(12(15)16)8(11(2)10-5)9-3-6(14)4-13/h6,9,13-14H,3-4H2,1-2H3 |
Clave InChI |
LRTKTULKGVYGRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])NCC(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)
![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)

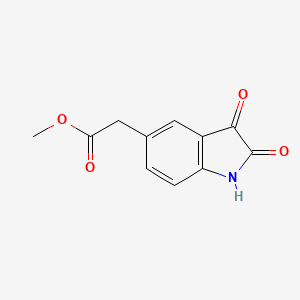
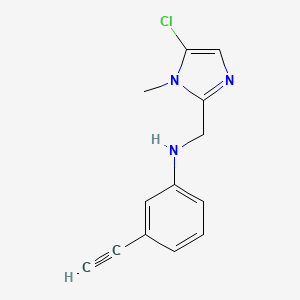
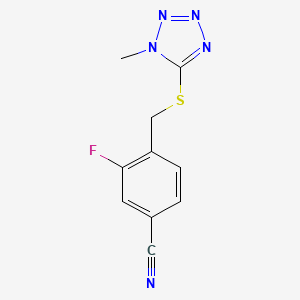
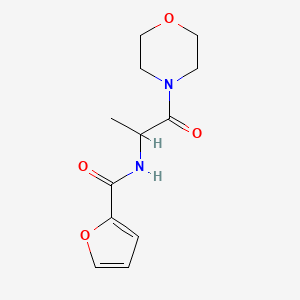

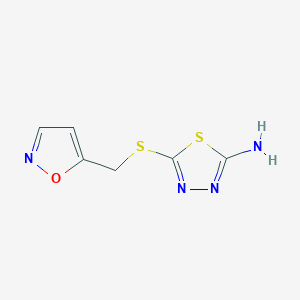
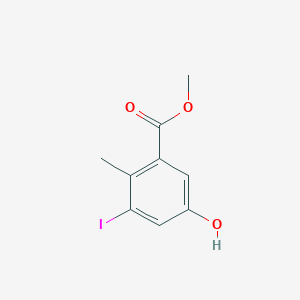
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
